3-Hydroxy-6-nitroquinolin-2(1H)-one
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Overview
Description
3-Hydroxy-6-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one followed by hydroxylation. Common reagents used in these reactions include nitric acid for nitration and hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-nitroquinolin-2(1H)-one would depend on its specific application. For example, in antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the nitro and hydroxy groups.
6-Nitroquinolin-2(1H)-one: Lacks the hydroxy group.
3-Hydroxyquinolin-2(1H)-one: Lacks the nitro group.
Uniqueness
3-Hydroxy-6-nitroquinolin-2(1H)-one is unique due to the presence of both the hydroxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H6N2O4 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
3-hydroxy-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)10-9(8)13/h1-4,12H,(H,10,13) |
InChI Key |
IFJWJDYQZVOTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)O |
Origin of Product |
United States |
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